molecular formula C22H16O4 B5807553 4-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one

4-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one

Cat. No.: B5807553
M. Wt: 344.4 g/mol
InChI Key: PSCXANHRBPFFDD-UHFFFAOYSA-N
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Description

4-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one typically involves the reaction of 4-methyl-7-hydroxy-2H-chromen-2-one with 2-(naphthalen-2-yl)-2-oxoethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-9,10-bis(naphthalen-2-yl)anthracene
  • α-Methyl-2-naphthalenemethanol
  • 1-methyl-3-naphthalen-2-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Uniqueness

4-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one is unique due to its specific structural features, such as the combination of a chromen-2-one core with a naphthalene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-methyl-7-(2-naphthalen-2-yl-2-oxoethoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O4/c1-14-10-22(24)26-21-12-18(8-9-19(14)21)25-13-20(23)17-7-6-15-4-2-3-5-16(15)11-17/h2-12H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCXANHRBPFFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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